molecular formula C27H25NO4 B12096517 Fmoc-beta-cyclopropyl-DL-alanine

Fmoc-beta-cyclopropyl-DL-alanine

Cat. No.: B12096517
M. Wt: 427.5 g/mol
InChI Key: QKUNODYOJJXLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-beta-cyclopropyl-DL-alanine is a derivative of alanine, an amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of beta-cyclopropyl-DL-alanine. The cyclopropyl group introduces a unique structural feature, making this compound valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-cyclopropyl-DL-alanine typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group to the alanine backbone. This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Fmoc Protection: The amino group of the cyclopropylated alanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclopropanation and Fmoc protection reactions.

    Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-cyclopropyl-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The cyclopropyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the cyclopropyl ring or the Fmoc group.

    Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or alcohols.

    Reduction: Formation of cyclopropyl amines or hydrocarbons.

    Substitution: Formation of deprotected beta-cyclopropyl-DL-alanine or other substituted derivatives.

Scientific Research Applications

Chemistry

Fmoc-beta-cyclopropyl-DL-alanine is used in peptide synthesis as a building block. The Fmoc group provides protection to the amino group during peptide chain elongation, ensuring selective reactions.

Biology

In biological research, this compound is used to study protein structure and function. The cyclopropyl group can introduce conformational constraints, aiding in the investigation of protein folding and stability.

Medicine

This compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also employed in the development of novel materials with specific structural properties.

Mechanism of Action

The mechanism by which Fmoc-beta-cyclopropyl-DL-alanine exerts its effects involves:

    Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and stability.

    Pathways Involved: It can modulate biochemical pathways related to protein synthesis, folding, and degradation.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-beta-cyclopropyl-L-alanine: A stereoisomer with similar properties but different biological activity.

    Fmoc-beta-cyclopentyl-DL-alanine: A compound with a cyclopentyl group instead of a cyclopropyl group, offering different structural and functional characteristics.

Uniqueness

Fmoc-beta-cyclopropyl-DL-alanine is unique due to its cyclopropyl group, which introduces rigidity and conformational constraints. This makes it valuable in studies requiring precise control over molecular structure and dynamics.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25(15-17-6-5-7-19(14-17)18-12-13-18)28-27(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,14,18,24-25H,12-13,15-16H2,(H,28,31)(H,29,30)

InChI Key

QKUNODYOJJXLED-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.